2,4-Diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
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Overview
Description
“2,4-Diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid” is a compound with the molecular formula C9H12N4O2 . It is a derivative of quinazolinamines, which are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N4O2. This indicates that it has 9 carbon atoms, 12 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
This compound is a white to yellow solid . Its molecular weight is 208.217 Da .Scientific Research Applications
- Tetrahydroquinazoline-6-carboxylic acid derivatives have demonstrated promising antibacterial properties . Researchers have investigated their efficacy against various bacterial strains, making them potential candidates for novel antibiotics.
- Some tetrahydroquinazoline-6-carboxylic acid analogues exhibit antitumor activity . These compounds could play a role in cancer treatment, although further studies are needed to understand their mechanisms and selectivity.
- Recent research has identified enzymes in Mycobacterium tuberculosis as potential molecular targets for anti-TB drug development . Tetrahydroquinazoline-6-carboxylic acid derivatives may contribute to this field by inhibiting parasitic growth.
- Medicinal chemists have explored the SAR of various quinazolinone derivatives, including tetrahydroquinazoline-6-carboxylic acid . Understanding the relationship between chemical structure and biological activity is crucial for drug design.
- Tetrahydroquinazoline-6-carboxylic acid serves as a privileged scaffold in medicinal chemistry . Researchers can modify its structure to create diverse molecules with specific pharmacological properties.
Antibacterial Activity
Anticancer Potential
Antiparasitic Properties
Structure-Activity Relationship (SAR) Studies
Synthetic Building Blocks
Mechanism of Action
Target of Action
Quinazoline derivatives, a class to which this compound belongs, have been reported to interact with a variety of targets, including enzymes of mycobacterial tuberculosis such as dihydrofolate reductase (dhfr), pantothenate kinase (mt pank), and fad-containing oxidoreductase dpre1 .
Mode of Action
It is known that quinazoline derivatives can interact with their targets in a variety of ways, often leading to inhibition of the target’s function .
Biochemical Pathways
Quinazoline derivatives have been shown to affect a variety of biochemical pathways, often related to the function of their targets .
Result of Action
Quinazoline derivatives have been shown to have a variety of effects, often related to the inhibition of their targets .
properties
IUPAC Name |
2,4-diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c10-7-5-3-4(8(14)15)1-2-6(5)12-9(11)13-7/h4H,1-3H2,(H,14,15)(H4,10,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKLVDMQUXYRHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)C(=NC(=N2)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281809 |
Source
|
Record name | 2,4-diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70281809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid | |
CAS RN |
6974-25-0 |
Source
|
Record name | NSC23115 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23115 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70281809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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